2-Amino-1-(3-fluorophenyl)ethanone hydrochloride
Description
2-Amino-1-(3-fluorophenyl)ethanone hydrochloride is a halogenated acetophenone derivative with a fluorine atom at the meta position of the phenyl ring. This compound is structurally characterized by a ketone group adjacent to an amino group, stabilized as a hydrochloride salt. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders .
Properties
IUPAC Name |
2-amino-1-(3-fluorophenyl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-4H,5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPKWGFAPGELLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40535008 | |
| Record name | 2-Amino-1-(3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93102-97-7 | |
| Record name | Ethanone, 2-amino-1-(3-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93102-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1-(3-fluorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40535008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-1-(3-fluorophenyl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride typically involves the reaction of 3-fluoroacetophenone with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3-fluorophenyl)ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Amino-1-(3-fluorophenyl)ethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
2-Amino-1-(2-fluorophenyl)ethanone Hydrochloride
- Structural Difference : Fluorine at the ortho position (vs. meta in the target compound).
- Impact : Ortho-substitution introduces steric hindrance, reducing rotational freedom and altering electronic properties. This decreases similarity (0.94 vs. target compound) but enhances lipophilicity .
- Applications : Used in psychoactive substance analogs and forensic investigations .
2-Amino-1-(4-chlorophenyl)ethanone Hydrochloride
- Physical Properties : Higher melting point (262°C) due to chlorine’s larger atomic radius and stronger intermolecular forces compared to fluorine.
- Bioactivity : Investigated as an intermediate in antidepressant drug synthesis .
2-Amino-1-(4-bromophenyl)ethanone Hydrochloride
Hydroxy-Substituted Derivatives
2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride
- Key Feature : Hydroxyl group enables hydrogen bonding, increasing water solubility.
- Synthesis: Prepared via hydrogenation of p-hydroxyisonitrosoacetophenone .
- Applications : Analgesic properties (e.g., paracetamol derivatives) .
2-Amino-1-(3-hydroxyphenyl)ethanone Hydrochloride
- Reactivity: Susceptible to oxidation due to the phenolic group, limiting stability under basic conditions .
Alkyl and Trifluoromethyl Derivatives
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride
- Electronic Effects: The CF₃ group strongly withdraws electrons, reducing basicity of the amino group.
- Applications : Explored in fluorinated drug candidates for enhanced metabolic stability .
2-Amino-1-(3-methoxyphenyl)ethanone Hydrochloride
Physicochemical and Pharmacological Data
Table 1: Comparative Properties of Selected Analogs
Biological Activity
2-Amino-1-(3-fluorophenyl)ethanone hydrochloride (CAS No. 93102-97-7) is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C8H9ClFNO. The compound features an amino group and a fluorinated phenyl group, contributing to its distinct biological properties.
Biological Activities
This compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that this compound can inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and phosphatidylinositol 3-kinase (PI3K). These enzymes are critical for cell proliferation and apoptosis regulation, making the compound a candidate for cancer therapy .
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that play roles in metabolic pathways associated with cancer and other diseases. Its mechanism primarily involves binding to active sites of these enzymes, thereby preventing their normal function .
- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For instance, it has been reported to exhibit significant cytotoxic effects against breast cancer cell lines, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique biological activities of this compound:
| Compound Name | Molecular Formula | Unique Features | Anticancer Activity |
|---|---|---|---|
| 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride | C8H9ClFNO | Contains a para-fluoro group | Moderate activity |
| 2-Amino-1-(3-chloro-4-fluorophenyl)ethanone hydrochloride | C8H9ClFNO | Contains both chloro and fluoro substituents | Low activity |
| 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride | C8H9BrFNO | Features a bromo substituent | High activity |
This table illustrates that while other compounds exhibit varying degrees of activity, the specific combination of functional groups in this compound contributes to its distinct efficacy.
Case Studies
Several case studies have investigated the biological effects of this compound:
- In Vitro Studies : In vitro experiments using various cancer cell lines have shown that this compound induces apoptosis through mitochondrial pathways. Flow cytometry analysis revealed significant changes in cell cycle distribution, with increased sub-G1 phase populations indicating cell death .
- In Vivo Efficacy : In vivo studies utilizing mouse models have demonstrated that treatment with this compound leads to reduced tumor growth compared to control groups. The compound was administered at doses of 30 mg/kg, resulting in a notable reduction in tumor size over a treatment period .
The primary mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : By inhibiting MMPs and PI3K, the compound disrupts pathways essential for tumor growth and metastasis.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
